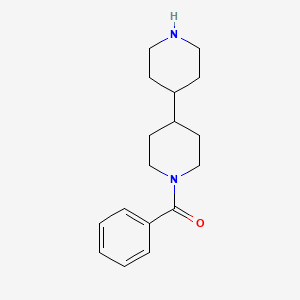
1-Benzoyl-4,4'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzoyl-4,4’-bipiperidine is a chemical compound with the molecular formula C17H24N2O. It is a derivative of bipiperidine, characterized by the presence of a benzoyl group attached to the nitrogen atom of the piperidine ring.
準備方法
The synthesis of 1-Benzoyl-4,4’-bipiperidine can be achieved through several synthetic routes. One common method involves the reaction of 4,4’-bipiperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity . Industrial production methods often involve similar reaction conditions but are optimized for large-scale synthesis, ensuring high yield and cost-effectiveness .
化学反応の分析
1-Benzoyl-4,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
1-Benzoyl-4,4’-bipiperidine has several scientific research applications:
作用機序
The mechanism of action of 1-Benzoyl-4,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group enhances its binding affinity to these targets, facilitating the modulation of biological pathways. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby influencing cellular processes .
類似化合物との比較
1-Benzoyl-4,4’-bipiperidine can be compared with other similar compounds, such as:
4,4’-Bipyridine: Unlike 1-Benzoyl-4,4’-bipiperidine, 4,4’-bipyridine is a heterocyclic compound widely used as a ligand in coordination chemistry.
1-Benzyl-4-piperidone: This compound is another derivative of piperidine, known for its applications in medicinal chemistry, particularly in the development of menin inhibitors.
The uniqueness of 1-Benzoyl-4,4’-bipiperidine lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs .
生物活性
1-Benzoyl-4,4'-bipiperidine is a chemical compound with the molecular formula C₁₇H₂₄N₂O, characterized by its bipiperidine structure and a benzoyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Interaction with Biological Targets
This compound has been studied for its interactions with various biological targets. Notably, it may interact with liver carboxylesterase 1 , an enzyme involved in the metabolism and detoxification of drugs and xenobiotics. This interaction suggests that the compound could influence metabolic pathways related to drug metabolism.
Potential Effects on Neurotransmitter Systems
Research indicates that this compound may modulate receptor activity within the central nervous system (CNS), particularly those related to pain and inflammation . This modulation could lead to applications in treating neurological disorders. However, specific mechanisms remain largely uncharacterized, necessitating further investigation.
Analgesic and Anti-inflammatory Properties
Preliminary studies suggest that this compound exhibits significant analgesic and anti-inflammatory activities. These properties are critical for developing new therapeutic agents aimed at managing pain and inflammatory conditions.
Case Studies and Research Findings
A review of existing literature reveals several key findings regarding the biological activity of this compound:
- Study on Pain Relief : In animal models, compounds similar to this compound have shown promise in reducing pain responses without significant side effects commonly associated with traditional analgesics.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammatory markers in vitro, indicating its utility as an anti-inflammatory agent.
| Study | Findings |
|---|---|
| Animal Model Study | Significant reduction in pain responses observed with minimal side effects. |
| In Vitro Anti-inflammatory Study | Reduction in inflammatory markers was noted. |
Dosage Effects
The effects of this compound at varying dosages have not been extensively documented. However, it is hypothesized that different dosages may yield threshold effects or adverse reactions at higher concentrations.
Metabolic Pathways
The metabolic pathways involving this compound remain poorly understood. It is believed that the compound may undergo biotransformation via liver enzymes, which could affect its pharmacological efficacy and safety profile .
特性
IUPAC Name |
phenyl-(4-piperidin-4-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c20-17(16-4-2-1-3-5-16)19-12-8-15(9-13-19)14-6-10-18-11-7-14/h1-5,14-15,18H,6-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKNHQBERYQVKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390399 |
Source


|
| Record name | 1-benzoyl-4,4'-bipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878440-79-0 |
Source


|
| Record name | 1-benzoyl-4,4'-bipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













